molecular formula C11H15N5S B2514264 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946812-41-4

5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2514264
CAS RN: 1946812-41-4
M. Wt: 249.34
InChI Key: PIBHNKNCWGEPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes involved in inflammation and cancer cell growth. The compound may also interact with specific receptors in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. It has also been found to protect neurons from oxidative stress and prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one limitation of using this compound is its moderate yield and purity, which may require further purification steps to obtain a suitable sample for experiments.

Future Directions

There are several future directions for research on 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One direction is to investigate the compound's efficacy in clinical trials for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to explore the compound's mechanism of action and identify potential targets for drug development. Additionally, further research is required to optimize the synthesis method of the compound and improve its yield and purity.

Synthesis Methods

The synthesis of 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of cyclopropylamine, 4-bromo-3-(1-methylethyl)pyrazole, and thiocarbonyldiimidazole in the presence of a suitable solvent. The reaction is carried out under specific conditions of temperature and time to obtain the desired compound. The yield of the synthesis reaction is moderate, and the purity of the compound can be improved by further purification steps.

Scientific Research Applications

5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been investigated for its therapeutic potential in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-proliferative activities. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is required to determine its efficacy in clinical trials.

properties

IUPAC Name

5-(3-cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-6(2)16-5-8(9(15-16)7-3-4-7)10-13-14-11(12)17-10/h5-7H,3-4H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBHNKNCWGEPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C2CC2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

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